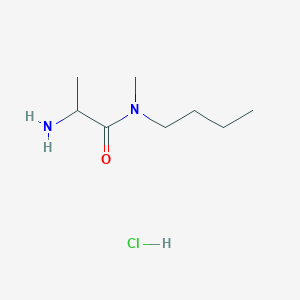
2-Amino-N-butyl-N-methylpropanamide hydrochloride
描述
2-Amino-N-butyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.7 g/mol. This compound is a derivative of propanamide and is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-butyl-N-methylpropanamide hydrochloride typically involves the reaction of butylamine with N-methylpropanamide under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving butylamine and N-methylpropanamide in the presence of a strong acid catalyst. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-Amino-N-butyl-N-methylpropanamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various amides or esters.
科学研究应用
2-Amino-N-butyl-N-methylpropanamide hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. Its applications in chemistry include the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism by which 2-Amino-N-butyl-N-methylpropanamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
2-Amino-N-tert-butyl-2-methylpropanamide hydrochloride
(S)-2-Amino-N-methylpropanamide hydrochloride
生物活性
2-Amino-N-butyl-N-methylpropanamide hydrochloride, a compound with the CAS number 1236263-35-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.
- Molecular Formula : C₈H₁₉ClN₂O
- Molecular Weight : 194.71 g/mol
- CAS Number : 1236263-35-6
The biological activity of this compound primarily stems from its structural characteristics, which allow for interactions with various biological targets. The compound is known to act as an inhibitor in several pathways, particularly those related to cancer cell proliferation and inflammation.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent.
- Anti-inflammatory Effects : The compound exhibits properties that may modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
Biological Activity Overview
Recent research has highlighted the diverse biological activities associated with this compound. The following table summarizes key findings from various studies:
| Study | Cell Lines/Models | Biological Activity | IC50 Values |
|---|---|---|---|
| Study A | A375 Melanoma | Anti-proliferative | 7.0 - 9.9 µM |
| Study B | D54 Glioblastoma | Anti-proliferative | 10.7 - 17.3 µM |
| Study C | SET-2 Leukemia | Anti-proliferative | 70 - 90% viability reduction |
| Study D | In vivo Mouse Model | Anti-inflammatory | Not specified |
Case Study 1: Anti-Cancer Activity
In a study evaluating the anti-cancer properties of this compound, researchers treated human melanoma cells (A375) and glioblastoma cells (D54) with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, particularly pronounced in the SET-2 leukemia model, where treatment led to significant reductions in tumor growth markers.
Case Study 2: In Vivo Efficacy
An in vivo study utilized a JAK2V617F myelofibrosis mouse model to assess the therapeutic efficacy of the compound. MRI imaging indicated a marked reduction in spleen volume after treatment, suggesting effective modulation of hematopoietic malignancies.
属性
IUPAC Name |
2-amino-N-butyl-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-4-5-6-10(3)8(11)7(2)9;/h7H,4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIVDSXZYXAPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















